2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride
Overview
Description
2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride is a chemical compound with the molecular formula C5H6Br2N2S. It is a yellow to brown solid that is primarily used in research settings. This compound is known for its unique structure, which includes a bromine atom and a thiazole ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride typically involves the bromination of 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding thiol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Cyclization: Catalysts such as palladium or copper in the presence of ligands.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Cyclization: Formation of fused ring systems.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Scientific Research Applications
2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and thiazole ring are key structural features that contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride
- 2-Iodo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride
- 5,6-Dihydro-4H-pyrrolo[3,4-d]thiazole
Uniqueness
2-Bromo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro or iodo analogs. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous.
Properties
IUPAC Name |
2-bromo-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S.ClH/c6-5-8-3-1-7-2-4(3)9-5;/h7H,1-2H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOSJIWOAPHYRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)SC(=N2)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394004-04-6 | |
Record name | 4H-Pyrrolo[3,4-d]thiazole, 2-bromo-5,6-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394004-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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